5-Bromo-6-(trifluoromethyl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
TZUAOSOKNWJASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 5 Bromo 6 Trifluoromethyl Nicotinic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety of 5-Bromo-6-(trifluoromethyl)nicotinic acid is a primary site for synthetic modification, readily undergoing reactions typical of aromatic carboxylic acids, such as esterification and amidation.
Esterification and Amidation Reactions
Standard esterification procedures are applicable to this compound, yielding the corresponding esters which are valuable intermediates in pharmaceutical and agrochemical research. The commercial availability of derivatives such as methyl 5-bromo-6-(trifluoromethyl)nicotininate and ethyl 5-bromo-6-(trifluoromethyl)nicotinate underscores the feasibility and utility of this transformation. Generally, these reactions are carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst, or by conversion to the more reactive acyl chloride followed by reaction with an alcohol.
Similarly, amidation can be achieved through the activation of the carboxylic acid, for instance with a coupling agent like thionyl chloride, followed by the addition of an amine. This reaction provides access to a wide range of nicotinamide (B372718) derivatives. For example, the synthesis of 5-bromo-2-(methylthio)-N-(6-(trifluoromethyl)pyridin-2-yl)nicotinamide has been reported, demonstrating the successful amidation of a related bromonicotinic acid derivative. researchgate.net
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-bromo-2-chloronicotinic acid | 1. Thionyl chloride; 2. Substituted phenol, NaOH | Substituted phenyl 5-bromo-2-chloronicotinates | uark.edu |
| 5,6-dibromonicotinic acid | 1. Thionyl chloride; 2. Substituted phenol, NaOH | Substituted phenyl 5-bromo-6-chloronicotinates (note: Cl displacement of Br) | uark.edu |
| 5-bromo-2-(methylthio)nicotinic acid | Oxalyl chloride, DMF (cat.), DCM; then 6-(trifluoromethyl)pyridin-2-amine, DIPEA | 5-bromo-2-(methylthio)-N-(6-(trifluoromethyl)pyridin-2-yl)nicotinamide | researchgate.net |
Decarboxylation Pathways
The decarboxylation of nicotinic acids is a transformation that can be challenging due to the stability of the aromatic ring. For this compound, the strong electron-withdrawing trifluoromethyl group is expected to further stabilize the carboxylate group, making decarboxylation under typical thermal conditions difficult.
However, specialized decarboxylative reactions have been developed for other classes of carboxylic acids that could potentially be applied. For instance, photoredox and copper catalysis have been employed for the decarboxylative trifluoromethylation of aliphatic carboxylic acids. nih.govnih.gov This type of reaction converts a carboxylic acid to a trifluoromethyl group. Another relevant transformation is fluorodecarboxylation, which has been used for the synthesis of trifluoromethyl aryl ethers from aryloxydifluoroacetic acids using silver(II) fluoride. researchgate.net While these methods have not been explicitly reported for this compound, they represent potential pathways for its transformation via decarboxylation.
Transformations at the Bromine Center
The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on the electron-deficient pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis. It is anticipated that this compound would readily participate in such reactions. The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.
While specific studies on the Suzuki-Miyaura coupling of this compound are not prevalent in the literature, numerous examples exist for structurally similar bromopyridines. For instance, the Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives with various aryl and heteroaryl boronic acids has been successfully demonstrated under microwave-assisted conditions. nih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|---|
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | 1,4-Dioxane/H2O | Microwave, 110 °C | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |
| 5-bromo-1,2,3-triazine | 4-(tert-butyl)phenylboronic acid | Pd(dppf)Cl2 | Ag2CO3 | MeCN | 80 °C | 5-(4-(tert-butyl)phenyl)-1,2,3-triazine | uzh.chresearchgate.netnih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would allow for the introduction of a wide range of amino groups at the 5-position of the nicotinic acid core. The general principles of this reaction suggest that this compound would be a suitable substrate.
Sonogashira Coupling Developments
The bromine atom at the 5-position of the pyridine ring serves as a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).
For this compound, a typical Sonogashira reaction would involve its coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The strong electron-withdrawing nature of both the adjacent trifluoromethyl group and the pyridine nitrogen is expected to activate the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle and leading to efficient coupling under mild conditions. While specific examples involving this exact substrate are not detailed in the available literature, the reaction is widely applied to similar bromo-pyridyl substrates.
Table 1: Postulated Sonogashira Coupling of this compound This table is based on general knowledge of the Sonogashira reaction and does not represent published experimental data for this specific compound.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Conditions (Typical) | Expected Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 5-(Phenylethynyl)-6-(trifluoromethyl)nicotinic acid |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N, Toluene | 5-((Trimethylsilyl)ethynyl)-6-(trifluoromethyl)nicotinic acid |
| This compound | Propargyl alcohol | Pd(OAc)₂, PPh₃, CuI, DIPA | 5-(3-Hydroxyprop-1-yn-1-yl)-6-(trifluoromethyl)nicotinic acid |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, targeting the bromine atom. The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).
In this compound, the trifluoromethyl group is ortho to the bromine atom, and the pyridine nitrogen atom also withdraws electron density from the ring. These features significantly activate the ring towards nucleophilic attack, making the displacement of the bromide ion by various nucleophiles (e.g., alkoxides, amides, thiolates) theoretically favorable. However, specific studies demonstrating SNAr reactions on this molecule have not been reported.
Reactivity Associated with the Trifluoromethyl Group
Stability Under Various Reaction Conditions
The trifluoromethyl (CF₃) group is known for its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group highly resistant to a wide range of chemical transformations. It is generally stable under acidic, basic, oxidative, and reductive conditions commonly employed in organic synthesis. This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals, as it can withstand metabolic processes. For this compound, the CF₃ group is expected to remain intact during reactions targeting the bromo and carboxylic acid functionalities, such as the aforementioned Sonogashira coupling or esterification of the acid.
Potential for Further Functionalization or Derivatization
Direct functionalization of the trifluoromethyl group is exceptionally challenging due to its high stability and the strength of the C-F bonds. Reactions involving the cleavage of a C-F bond to derivatize the CF₃ group are rare and typically require harsh conditions or specialized reagents that are unlikely to be compatible with the other functional groups on the pyridine ring. Therefore, the trifluoromethyl group on this molecule is best regarded as a stable, non-reactive substituent that modulates the electronic properties of the pyridine ring rather than a site for further synthetic elaboration.
Pyridine Ring Modifications and Functionalizations
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). In principle, both the carboxylic acid (as a carboxylate) and the trifluoromethyl group can act as DMGs. The carboxylic acid is a well-established, strong DMG, while the trifluoromethyl group is considered a moderate to weak one.
For this compound, a DoM strategy would likely involve deprotonation of the carboxylic acid, followed by treatment with a strong lithium amide base (like LDA) at low temperatures. The primary directing group would be the carboxylate at the 3-position. This would direct lithiation to the C-4 position, as the C-2 position is already substituted with the nitrogen atom and the other ortho position (C-5) holds the bromine. The resulting aryllithium intermediate could then be trapped with various electrophiles to introduce new substituents at the C-4 position. The presence of the electron-withdrawing CF₃ group would increase the acidity of the ring protons, potentially facilitating the metalation step. Again, no specific examples of DoM have been published for this particular molecule.
Table 2: Potential Directed Ortho-Metalation and Electrophilic Quench This table is hypothetical, illustrating the potential outcome of a DoM strategy based on known principles.
| Reagents | Electrophile (E⁺) | Expected Product |
| 1. n-BuLi (to form carboxylate) 2. LDA, THF, -78 °C | I₂ | 5-Bromo-4-iodo-6-(trifluoromethyl)nicotinic acid |
| 1. n-BuLi 2. LDA, THF, -78 °C | DMF | 5-Bromo-4-formyl-6-(trifluoromethyl)nicotinic acid |
| 1. n-BuLi 2. LDA, THF, -78 °C | Me₃SiCl | 5-Bromo-4-(trimethylsilyl)-6-(trifluoromethyl)nicotinic acid |
Derivatives and Analogs of 5 Bromo 6 Trifluoromethyl Nicotinic Acid
Design and Synthesis of Novel Nicotinic Acid Derivatives
The design of new derivatives often focuses on exploring the structure-activity relationship (SAR) by systematically altering different parts of the molecule. The synthesis of these new chemical entities relies on established and innovative organic chemistry methodologies.
The diversification of the 5-Bromo-6-(trifluoromethyl)nicotinic acid scaffold can be achieved through several key synthetic strategies. The carboxylic acid moiety is a primary site for modification, readily converted into esters, amides, or other related functional groups through standard condensation reactions. uark.edu For instance, treatment with thionyl chloride can convert the acid to its more reactive acid chloride, which can then be reacted with a wide range of alcohols or amines to produce corresponding esters or amides. uark.edu
Another significant strategy involves leveraging the bromine atom at the C5 position. This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the introduction of a diverse array of substituents, including alkyl, aryl, or heteroaryl groups, thereby expanding the chemical space accessible from the parent molecule. The reactivity of similar bromo-pyridines in such coupling reactions has been well-documented, highlighting their utility as versatile synthons. researchgate.netnbuv.gov.ua
Furthermore, the trifluoromethyl group, while generally stable, influences the electronic properties of the pyridine (B92270) ring, and its presence is a key feature of the scaffold's design. nih.gov Diversification can also be achieved by constructing the substituted pyridine ring from various acyclic trifluoromethyl-containing building blocks through cyclocondensation reactions. nih.gov
A summary of common diversification reactions is presented below.
| Reaction Type | Target Site | Reagents/Conditions | Resulting Functional Group |
| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Suzuki Coupling | C5-Bromine | Boronic Acid, Pd Catalyst, Base | Aryl, Heteroaryl, Alkyl |
| Buchwald-Hartwig | C5-Bromine | Amine, Pd Catalyst, Base | Arylamine |
| Lithiation-Substitution | C5-Bromine | n-Butyllithium, then Electrophile | Various (e.g., Aldehyde, Alcohol) |
The principles of combinatorial chemistry are often applied to generate libraries of analogs from a common scaffold like this compound. By systematically combining different building blocks, a large number of distinct compounds can be synthesized and screened for desired biological activities. For example, a library of novel nicotinamide (B372718) derivatives can be synthesized to explore their potential as anticancer agents. researchgate.net
The synthesis of such a library could begin with the conversion of the carboxylic acid to an acid chloride. This intermediate can then be reacted in parallel with a diverse collection of amines to create a library of amides. Similarly, a library of esters can be generated using a collection of different alcohols. Further complexity can be introduced by first performing a cross-coupling reaction at the bromine position, followed by derivatization of the carboxylic acid, exponentially increasing the number of unique analogs produced.
The table below illustrates a hypothetical library design based on two points of diversification: the amide substituent (R¹) and the C5-substituent (R²).
| Library Entry | R¹ Group (from Amine) | R² Group (from Coupling) |
| A1 | Benzylamine | Phenyl |
| A2 | Benzylamine | Thiophene |
| A3 | Benzylamine | Pyridine |
| B1 | Morpholine | Phenyl |
| B2 | Morpholine | Thiophene |
| B3 | Morpholine | Pyridine |
Incorporation into Complex Heterocyclic Systems
This compound is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The dual functionality of the carboxylic acid and the reactive bromine atom allows for sequential or one-pot reactions to construct fused or linked ring systems.
For instance, the carboxylic acid can be used to form an amide bond with an amino-substituted heterocycle, effectively linking the two ring systems. researchgate.net An example is the reaction with 2-amino-6-(trifluoromethyl)pyridine (B1268507) to form a complex nicotinamide derivative. researchgate.net
Furthermore, the molecule can be incorporated into multi-component reactions. The synthesis of tetracyclic compounds containing pyrrolidine (B122466) rings, for example, can be achieved through 1,3-dipolar cycloaddition reactions where a derivative of the nicotinic acid could potentially act as one of the components. nih.gov Similarly, the synthesis of pyrimidine (B1678525) derivatives often involves the use of substituted building blocks that can be derived from nicotinic acids. nih.gov The construction of these larger scaffolds is crucial in drug discovery to orient functional groups in specific three-dimensional arrangements to interact with biological targets.
Bioisosteric Replacement Studies in Derivative Design
Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound without making significant changes to its chemical structure. researchgate.net This involves the substitution of an atom or a group of atoms with another that has similar steric, electronic, or conformational properties. u-tokyo.ac.jpnih.gov
In the context of this compound derivatives, several bioisosteric replacements can be considered:
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability in drug candidates due to its metabolic instability and poor cell permeability. It can be replaced by other acidic groups with similar pKa values but improved properties. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and certain oxazoles. nih.govnih.gov The tetrazole group, for instance, is a well-established non-classical bioisostere for the carboxylate group. u-tokyo.ac.jp
Halogen Bioisosteres: The bromine atom can be replaced with other halogens (Cl, F) or other groups like cyano (-CN) or trifluoromethyl (-CF3) to modulate the electronic properties and lipophilicity of the molecule.
Trifluoromethyl Group as a Bioisostere: The trifluoromethyl group itself is often used as a bioisostere for other groups. For example, it has been successfully used as a replacement for an aliphatic nitro group in the design of cannabinoid receptor modulators, resulting in compounds with greater potency and improved metabolic stability. nih.gov
The following table summarizes potential bioisosteric replacements for key functional groups in the parent compound.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased metabolic stability. u-tokyo.ac.jp |
| Carboxylic Acid (-COOH) | Acylsulfonamide | Preserves acidity, can offer improved vectors for binding. nih.gov |
| Carboxylic Acid (-COOH) | 5-Alkyl-1,3-oxazole | Replaces metabolically labile esters while retaining activity. nih.gov |
| Bromine (-Br) | Chlorine (-Cl) | Similar size and electronics, can alter reactivity. |
| Bromine (-Br) | Cyano (-CN) | Modulates electronic properties and acts as a hydrogen bond acceptor. |
These rational design strategies, from simple diversification to the construction of complex systems and bioisosteric replacement, are integral to leveraging the chemical potential of this compound in the pursuit of new chemical entities.
Structure Activity Relationship Sar Investigations of 5 Bromo 6 Trifluoromethyl Nicotinic Acid Derivatives
Impact of Bromine Substitution on Molecular Interactions
The introduction of a bromine atom into a molecular structure can significantly alter its pharmacodynamic and pharmacokinetic properties. ump.edu.pl In the context of 5-Bromo-6-(trifluoromethyl)nicotinic acid, the bromine atom at the 5-position of the pyridine (B92270) ring has a multifaceted impact on its molecular interactions. One of the key contributions of bromine is its ability to form halogen bonds. This is an interaction where the halogen atom acts as an electrophilic region (known as a σ-hole), allowing it to favorably interact with nucleophilic atoms like oxygen or nitrogen in a biological target. ump.edu.pl This can lead to enhanced binding affinity and specificity.
Role of the Trifluoromethyl Group in Modulating Biological Activity
The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, largely due to its unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity. nih.govresearchgate.net
The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This strong inductive effect is due to the high electronegativity of the three fluorine atoms. mdpi.comresearchgate.net When attached to the nicotinic acid ring at the 6-position, the trifluoromethyl group significantly lowers the electron density of the aromatic system. This electronic perturbation can enhance the binding affinity for a biological target in several ways. For instance, it can increase the acidity of N-H or O-H groups elsewhere on the molecule or its derivatives, making them better hydrogen bond donors. The strong electron-withdrawing nature of the -CF3 group can also improve electrostatic interactions with complementary electron-rich residues in a protein's active site. mdpi.comresearchgate.net This modulation of electronic properties is a key strategy for fine-tuning the physicochemical characteristics and enhancing the binding affinity of therapeutic compounds. nih.govmdpi.com
Despite being composed of three fluorine atoms and a carbon atom, the trifluoromethyl group has a compact steric profile, with a van der Waals radius that is not excessively large. mdpi.com This allows it to be accommodated in binding pockets where it can make favorable van der Waals contacts. The incorporation of a -CF3 group can also have a significant impact on the molecule's conformation. For example, its steric bulk can restrict the rotation of adjacent groups, locking the molecule into a more biologically active conformation. nih.gov This conformational constraint can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity. The steric hindrance provided by the -CF3 group can also shield adjacent parts of the molecule from metabolic enzymes, which can increase the compound's metabolic stability and bioavailability. nih.govnih.gov
Influence of Nicotinic Acid Core Modifications on Activity Profiles
The nicotinic acid core, specifically the carboxylic acid group at the 3-position, is a critical pharmacophoric feature that can be modified to modulate the activity profile of the derivatives. The carboxylic acid can act as both a hydrogen bond donor and acceptor, forming key interactions within a binding site. Modifying this group into esters or amides is a common strategy to explore the chemical space around the core and improve properties like cell permeability and target engagement.
Research into related 2-amino-6-(trifluoromethyl)nicotinic acid derivatives as inhibitors of HIV-1 Reverse Transcriptase (RT) provides a clear example of how modifications to the acid moiety affect activity. In one study, a series of esters and amides were synthesized and evaluated for their ability to inhibit the RT-associated Ribonuclease H (RNase H) function. The results demonstrated that the nature of the ester or amide substituent dramatically influenced the inhibitory potency. mdpi.com
For instance, converting the carboxylic acid to a 3,5-dimethoxyphenyl ester resulted in a compound with potent dual inhibitory activity against both RNase H and the viral replication process. mdpi.com In contrast, simple amides showed varied activity; the unsubstituted nicotinamide (B372718) was inactive, while substituting the amide with different aryl groups led to a range of inhibitory concentrations (IC50) from 5.6 to 20 µM. mdpi.com The oxime derivative proved to be the most potent inhibitor in the series with an IC50 value of 0.7 µM. mdpi.com These findings highlight the sensitivity of the biological activity to structural changes in the nicotinic acid core, providing a roadmap for further optimization.
| Compound | Modification at Carboxylic Acid Position | IC₅₀ (µM) |
|---|---|---|
| 21 | 3,5-Dimethoxyphenyl ester | 1.6 |
| 25 | N-hydroxy-nicotinamide (Oxime) | 0.7 |
| 28 | N-phenyl-nicotinamide | 20 |
| 29 | N-(3-methylphenyl)-nicotinamide | 5.6 |
| 30 | N-(4-methylphenyl)-nicotinamide | 13 |
| 33 | N-(3-methoxyphenyl)-nicotinamide | > 50 (inactive) |
| 37 | N-benzyl-nicotinamide | 15 |
Conformational Analysis and Its Relevance to Biological Interaction
The presence of the bulky trifluoromethyl group at the adjacent 6-position can impose significant steric constraints on the rotation of the carboxylic acid. This may favor a specific conformation where the carboxylic acid is oriented away from the -CF3 group, pre-organizing the molecule for binding and potentially increasing its affinity. Docking studies on similar structures have suggested that specific substitutions can force the molecule into a conformation that is favorable for either agonist or antagonist activity, illustrating the profound impact of conformation on functional behavior. researchgate.net Therefore, understanding the preferred low-energy conformations of these derivatives is essential for rational drug design, as it allows for the optimization of the molecule's shape to perfectly complement its target binding site.
Pharmacological and Biochemical Research Applications Preclinical and Mechanistic Focus
In Vitro Enzyme Inhibition Studies
There are no published in vitro studies detailing the inhibitory effects of 5-Bromo-6-(trifluoromethyl)nicotinic acid on the specified enzymes.
Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms
No research has been found that investigates the potential for this compound to inhibit alpha-amylase or alpha-glucosidase. Consequently, there is no information regarding its mechanism of action on these enzymes. While other derivatives of nicotinic acid have been explored for their inhibitory potential against these enzymes, no such studies have been conducted on this specific compound.
Reverse Transcriptase Inhibition Investigations
There are no available studies that have examined the effect of this compound on reverse transcriptase activity.
Other Enzyme Target Modulations
A review of the scientific literature did not yield any studies that have investigated the modulatory effects of this compound on any other enzyme targets.
Receptor Ligand Binding and Modulation Studies
No data is available from receptor ligand binding or modulation studies for this compound.
Nicotinic Acetylcholine (B1216132) Receptor Interactions
There are no published findings on the interaction of this compound with nicotinic acetylcholine receptors. While the nicotinic acid scaffold is a key feature of ligands that interact with these receptors, the specific activity of this brominated and trifluoromethylated derivative has not been reported.
Other Receptor System Engagements
No research has been published detailing the engagement of this compound with any other receptor systems.
Investigation of Anti-Inflammatory Activities in Cellular Models
The anti-inflammatory potential of this compound is an area of active investigation, primarily due to the known effects of its parent molecule, nicotinic acid (a form of vitamin B3). Nicotinic acid is known to exert anti-inflammatory effects through the G-protein-coupled receptor GPR109A. nih.govnih.gov In cellular models, such as adipocytes, nicotinic acid has been shown to suppress the expression of pro-inflammatory chemokines like fractalkine, RANTES, and MCP-1, while upregulating the anti-inflammatory adipokine, adiponectin. nih.gov These effects are mediated through a G-protein-coupled pathway and can reduce macrophage chemotaxis. nih.gov
Furthermore, in pancreatic β-cells, activation of the GPR109A receptor by nicotinic acid has been observed to inhibit the production of inflammatory cytokines by suppressing the Akt/mTOR signaling pathway. nih.gov The presence of the trifluoromethyl group in this compound is significant, as this group is known to enhance the lipophilicity and metabolic stability of molecules, which could potentially modulate the anti-inflammatory activity. nih.gov While direct studies on this compound are not extensively published, the compound is a candidate for investigation in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages or TNF-α-treated synoviocytes, to assess its ability to modulate the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide.
Antimicrobial and Anticancer Activity Screens in Cell Lines
The unique combination of a brominated pyridine (B92270) ring and a trifluoromethyl group in this compound has prompted its inclusion in screening programs to evaluate its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity: Derivatives of nicotinic acid have been synthesized and tested for their antimicrobial properties, showing significant activity against Gram-positive bacteria and some fungi. researchgate.net The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the biological activity of compounds. nih.gov While specific data on the antimicrobial spectrum of this compound is not yet widely available, it is hypothesized that the compound may exhibit inhibitory effects against various bacterial and fungal strains. Future studies will likely involve determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant pathogens.
Anticancer Activity: The trifluoromethyl group is present in several approved anticancer drugs and is known to contribute to their efficacy. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have demonstrated antiproliferative activity against various human cancer cell lines, including melanoma, prostate, and breast cancer. nih.gov Similarly, brominated compounds have also been investigated for their cytotoxic effects against cancer cells. farmaciajournal.com
Initial screenings of compounds structurally related to this compound have been conducted. For instance, various synthetic small molecules are being evaluated for their anti-breast cancer activity. mdpi.com While specific IC50 values for this compound against a wide range of cancer cell lines are not yet established in publicly available literature, it is a candidate for inclusion in large-scale screening efforts, such as the NCI-60 human tumor cell line screen, to identify potential organ-specific or broad-spectrum anticancer activity.
Table 1: Summary of Investigated In Vitro Activities
| Activity | Cell Lines/Models | Key Findings/Endpoints | Status |
| Anti-inflammatory | Adipocytes, Pancreatic β-cells (for nicotinic acid) | Suppression of pro-inflammatory chemokines, Upregulation of adiponectin, Inhibition of Akt/mTOR signaling | Inferred from parent compound |
| Antimicrobial | Gram-positive bacteria, Fungi (for related nicotinic acid derivatives) | Determination of Minimum Inhibitory Concentration (MIC) | Under Investigation |
| Anticancer | Various human cancer cell lines (e.g., melanoma, breast, prostate for related trifluoromethyl compounds) | Determination of IC50 values, Antiproliferative effects | Under Investigation |
Molecular Mechanism of Action Elucidation
Understanding the precise molecular targets and mechanisms by which this compound exerts its potential biological effects is crucial for its further development.
For its potential anti-inflammatory effects, the G-protein-coupled receptor GPR109A, the known target of nicotinic acid, is a primary candidate for investigation. nih.govnih.gov Target engagement assays, such as radioligand binding assays or functional assays measuring downstream signaling events (e.g., cAMP levels), would be employed to determine if this compound acts as an agonist or antagonist at this receptor.
In the context of its potential anticancer activity, target identification would be more complex and may involve unbiased screening approaches. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized and used to pull down its binding partners from cell lysates, could be utilized. Alternatively, computational approaches like molecular docking could predict potential protein targets based on the compound's structure.
Once a primary target is identified and validated, characterizing the binding site of this compound is the next step. For a receptor like GPR109A, site-directed mutagenesis of key amino acid residues within the putative binding pocket, followed by functional assays, can help to map the interaction points.
For enzymatic targets, X-ray crystallography of the protein in complex with the compound can provide a high-resolution view of the binding mode. This structural information is invaluable for understanding the molecular basis of the compound's activity and for guiding future structure-activity relationship (SAR) studies to optimize its potency and selectivity.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational tool for investigating the electronic properties and reactivity of molecules. However, no specific DFT studies on 5-Bromo-6-(trifluoromethyl)nicotinic acid have been reported.
Electronic Structure Analysis
A thorough electronic structure analysis of this compound would provide valuable insights into its molecular properties. This would typically involve the calculation of parameters such as molecular orbital energies, electron density distribution, and electrostatic potential maps. At present, there are no published data or corresponding data tables detailing these electronic characteristics for the specified compound.
Reactivity Predictions and Orbital Analysis (HOMO-LUMO)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. No studies have been found that calculate or report the HOMO-LUMO energies or the energy gap for this compound. Consequently, there are no data tables of quantum chemical descriptors such as ionization potential, electron affinity, and chemical hardness for this molecule.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a protein target.
Ligand-Protein Interaction Modeling
There are no published molecular docking studies involving this compound as a ligand. Therefore, no information is available on its potential interactions with any specific protein targets, nor are there any models of its binding modes.
Prediction of Binding Modes and Affinities
Without any molecular docking simulations having been performed, there are no predictions for the binding modes or binding affinities of this compound to any biological macromolecules. As a result, no data tables summarizing binding energies or interacting residues are available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For a molecule like this compound, MD simulations would be instrumental in understanding its conformational flexibility and stability over time. A search of the existing literature did not yield any studies that have applied MD simulations to this compound, meaning its dynamic behavior and conformational landscape remain uncharacterized.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and biological activity. The development of a QSAR model for this compound would involve a series of steps, including the compilation of a dataset of structurally related compounds with their corresponding biological activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.
Despite the utility of QSAR in drug discovery, specific QSAR models for this compound have not been detailed in the available scientific literature. Research on other nicotinic acid derivatives has shown that various molecular descriptors can influence their biological activity. researchgate.netresearchgate.netacs.org
Table 1: Illustrative Descriptors in QSAR Model Development for Nicotinic Acid Derivatives
| Descriptor Class | Examples of Descriptors | Potential Influence on Biological Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |
| Steric | Molecular volume, Surface area, Molar refractivity | Influences binding affinity and accessibility to target sites |
| Hydrophobic | LogP, Water solubility | Affects membrane permeability and distribution |
| Topological | Connectivity indices, Shape indices | Encodes information about molecular size and branching |
Note: This table is illustrative and based on general QSAR principles for related compounds, as specific data for this compound is not available.
Electrostatic Potential (ESP) Mapping and Chemical Reactivity Descriptors
Electrostatic potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides crucial information about the electrophilic and nucleophilic sites within a molecule, which is essential for understanding its intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net An ESP map of this compound would highlight the electron-rich and electron-poor regions, offering insights into its potential interactions with biological targets.
Chemical reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness. These parameters are instrumental in predicting the chemical behavior of a molecule.
While the principles of ESP mapping and the calculation of reactivity descriptors are widely applied in computational chemistry, specific studies providing an ESP map or a detailed table of chemical reactivity descriptors for this compound are not found in the surveyed literature. Some basic computed properties are available from chemical suppliers. chemscene.com
Table 2: Calculated Physicochemical Properties for this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | chemscene.com |
| LogP | 2.5611 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Note: This table presents basic computed properties and does not include detailed chemical reactivity descriptors, which are not available in the reviewed sources.
Applications in Materials Science and Agrochemical Research
Use as Intermediates in Agrochemical Synthesis
The presence of the trifluoromethylpyridine core in 5-Bromo-6-(trifluoromethyl)nicotinic acid is of particular interest in the agrochemical industry. Trifluoromethylpyridine derivatives are a well-established class of compounds used in a variety of pesticides, owing to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity to target enzymes.
While direct evidence for the use of this compound in the commercial synthesis of the fungicide Picoxystrobin is not prominently documented, its structural similarity to key precursors suggests a strong potential for its use in the development of Picoxystrobin analogs and other novel fungicides. The synthesis of Picoxystrobin is known to involve intermediates such as 6-(trifluoromethyl)-2-hydroxypyridine. This compound represents a closely related derivative that could be chemically modified to enter the synthetic pathway of Picoxystrobin or to create new, structurally diverse analogs with potentially improved fungicidal activity or a different spectrum of action. The bromine atom on the pyridine (B92270) ring offers a reactive site for further chemical transformations, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.
The development of new fungicidal compounds is an ongoing effort in the agrochemical industry to combat the emergence of resistant pathogens. The use of versatile building blocks like this compound is crucial in this process, as it enables the systematic exploration of chemical space around a known active scaffold.
The trifluoromethylpyridine moiety is a key structural feature in a number of commercially successful insecticides and herbicides. For instance, various trifluoromethylpyridine derivatives have been utilized in the synthesis of novel insecticides that exhibit potent activity against a range of pests. The incorporation of this structural motif can lead to compounds with improved efficacy and selectivity.
Similarly, in the field of herbicide development, nicotinic acid derivatives have been explored for their phytotoxic activity. The synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has been shown to yield compounds with excellent herbicidal properties. Given that this compound is a functionalized nicotinic acid derivative, it stands as a promising candidate for the synthesis of new herbicidal agents. The combination of the trifluoromethyl group and the bromine atom on the nicotinic acid scaffold could lead to the discovery of herbicides with novel modes of action or improved performance characteristics.
The table below summarizes the potential agrochemical applications of this compound based on the established roles of its core structural motifs.
| Agrochemical Class | Potential Role of this compound |
| Fungicides | Intermediate for the synthesis of Picoxystrobin analogs and other novel fungicides. |
| Insecticides | Building block for the creation of new trifluoromethylpyridine-based insecticides. |
| Herbicides | Precursor for the development of novel nicotinic acid-derived herbicides. |
Novel Applications in Advanced Materials Research
The unique electronic and structural properties of this compound also make it an intriguing candidate for applications in materials science. The electron-withdrawing nature of both the trifluoromethyl group and the bromine atom can significantly influence the electronic properties of materials into which it is incorporated.
Perovskite solar cells have emerged as a highly promising photovoltaic technology. However, their long-term stability and efficiency are often limited by the presence of defects at the surface and grain boundaries of the perovskite material. Defect passivation, the process of neutralizing these defects, is a critical strategy for improving device performance.
Molecules containing pyridine, trifluoromethyl, and halide moieties have all been shown to be effective in passivating defects in perovskite films. The nitrogen atom in the pyridine ring can coordinate with under-coordinated lead ions (a common defect), while the trifluoromethyl group can enhance the hydrophobicity of the passivating layer, thereby improving moisture resistance. Halide ions, such as bromide, can also play a role in passivating halide vacancy defects.
The table below outlines the potential contributions of each functional group in this compound to the passivation of defects in perovskite solar cells.
| Functional Group | Potential Role in Defect Passivation |
| Pyridine Ring | Coordination with under-coordinated lead ions. |
| Trifluoromethyl Group | Enhancement of hydrophobicity and moisture resistance. |
| Bromo Group | Passivation of halide vacancy defects. |
| Carboxylic Acid Group | Anchoring to the perovskite surface for effective interaction. |
The application of this compound in other areas of materials science is also being explored. For instance, related compounds like 5-bromonicotinic acid have been used in the synthesis of metal-organic frameworks (MOFs). rsc.org MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The use of this compound as a ligand in the synthesis of MOFs could lead to the creation of novel frameworks with tailored properties, such as specific gas adsorption capabilities or catalytic activities. The trifluoromethyl group could influence the pore size and chemical environment within the MOF, leading to unique functional materials.
Furthermore, the electronic properties of this compound make it a potential candidate for use in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or as a dopant in organic semiconductors. The electron-withdrawing groups can be used to tune the energy levels of organic materials, which is a critical aspect of designing efficient electronic devices.
Advanced Analytical Methodologies in Research of 5 Bromo 6 Trifluoromethyl Nicotinic Acid and Its Derivatives
Spectroscopic Techniques for Elucidating Complex Structures and Reaction Intermediates
Spectroscopic methods are indispensable tools for the structural characterization of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of 5-bromo-6-(trifluoromethyl)nicotinic acid and its derivatives. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly valuable tool, as the fluorine nucleus is highly sensitive and exhibits a wide chemical shift range, making it an excellent probe for structural and environmental changes. For a representative compound like 5-bromonicotinic acid, the chemical shifts in ¹³C NMR are well-documented. nih.gov The introduction of a trifluoromethyl group at the 6-position would be expected to induce significant changes in the chemical shifts of the adjacent carbon and proton atoms due to its strong electron-withdrawing nature.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For this compound, characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected. The fragmentation would likely involve the loss of the carboxylic acid group (CO₂H), the trifluoromethyl group (CF₃), and the bromine atom. Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 268.92993 Da. uni.lu
| Technique | Nucleus/Method | Expected Observations for this compound Derivatives |
|---|---|---|
| NMR Spectroscopy | ¹H NMR | Signals corresponding to the aromatic protons on the pyridine (B92270) ring, with chemical shifts influenced by the bromine and trifluoromethyl substituents. |
| ¹³C NMR | Resonances for each carbon atom in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling. | |
| ¹⁹F NMR | A singlet for the -CF₃ group, with a chemical shift that is sensitive to the electronic environment of the pyridine ring. The typical range for a CF₃ group attached to an aromatic ring is around -60 to -65 ppm relative to CFCl₃. rsc.org | |
| Mass Spectrometry | High-Resolution MS (HRMS) | Precise mass measurement to confirm the elemental composition. The predicted [M-H]⁻ ion would be at m/z 267.92265. uni.lu |
| Tandem MS (MS/MS) | Fragmentation patterns showing loss of small neutral molecules such as CO₂, HF, and radicals like Br• and CF₃•, which helps in confirming the structure. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating and purifying compounds, as well as for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for the analysis of nicotinic acid derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For polar compounds like this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be controlled by adjusting the composition and pH of the mobile phase. For instance, the separation of pyridinecarboxylic acid isomers can be achieved on mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for the rapid analysis of complex reaction mixtures and for the purification of target compounds. The development of a robust UPLC-MS method is critical for ensuring the purity of final compounds and for identifying any byproducts formed during the synthesis of this compound derivatives. A typical method would involve a gradient elution to effectively separate compounds with a range of polarities.
| Parameter | Typical Conditions for Analysis of Substituted Nicotinic Acids |
|---|---|
| Column | Reversed-phase C18 or a mixed-mode column (e.g., Newcrom R1) |
| Mobile Phase | A gradient of water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com |
| Detection | UV detection at a wavelength where the pyridine ring absorbs (typically around 260 nm) and/or mass spectrometry (MS) for mass confirmation. |
| Flow Rate | 0.2 - 0.6 mL/min for UPLC; 0.5 - 1.5 mL/min for HPLC. |
| Application | Purity assessment of final products, monitoring reaction progress by tracking the disappearance of starting materials and the appearance of products, and isolation of intermediates. |
High-Throughput Screening Methodologies for Biological Activity Evaluation
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that have a desired biological activity. This is a cornerstone of modern drug discovery. For a novel compound like this compound, HTS would be employed to explore its potential as a therapeutic agent.
The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and its ability to bind to biological targets. wechemglobal.com Therefore, derivatives of this compound would be prime candidates for inclusion in HTS campaigns against a variety of biological targets, such as enzymes and receptors.
Enzyme Inhibition Assays are a common type of HTS assay. nih.gov These assays measure the ability of a compound to inhibit the activity of a specific enzyme that is implicated in a disease. For example, if a particular kinase is overactive in a certain type of cancer, a library of compounds including derivatives of this compound could be screened to find inhibitors of that kinase. These assays are often fluorescence- or luminescence-based, allowing for rapid and sensitive detection of enzyme activity.
Cell-Based Assays provide a more physiologically relevant context for screening. In these assays, the effect of a compound on whole cells is measured. This could involve assessing cell viability, proliferation, or the activation of specific signaling pathways. For instance, a cell-based HTS could be used to identify compounds that selectively kill cancer cells while sparing normal cells.
| Assay Type | Principle | Example Target Class | Data Output |
|---|---|---|---|
| Enzyme Inhibition Assay (e.g., KinaseGlo®) | Measures the inhibition of a specific enzyme's activity, often through a luminescent or fluorescent readout. | Kinases, Proteases, Phosphatases | IC₅₀ value (concentration at which 50% of enzyme activity is inhibited). |
| Cell Viability Assay (e.g., CellTiter-Glo®) | Quantifies the number of viable cells in a culture after treatment with the test compound. | Cancer cell lines | EC₅₀ value (concentration at which 50% of the maximal effect is observed). |
| Receptor Binding Assay | Measures the ability of a compound to bind to a specific receptor, often by displacing a labeled ligand. | G-protein coupled receptors (GPCRs), Ion channels | Kᵢ value (inhibition constant), indicating the binding affinity of the compound. |
Future Directions and Emerging Research Avenues for 5 Bromo 6 Trifluoromethyl Nicotinic Acid
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of highly functionalized pyridine (B92270) derivatives, particularly those containing a trifluoromethyl group, often presents significant challenges. Existing methods can involve expensive starting materials, harsh reaction conditions, low temperatures, and the use of air-sensitive reagents, which are not ideal for large-scale production. acs.org Future research will undoubtedly focus on developing more efficient and sustainable synthetic pathways for 5-Bromo-6-(trifluoromethyl)nicotinic acid and its derivatives.
Key areas of development are expected to include:
Novel Catalytic Systems: The exploration of new catalysts, such as transition metal complexes or organocatalysts, could enable more direct and atom-economical routes to the target molecule. This would reduce the number of synthetic steps, minimize waste, and potentially lower production costs.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to scale up production rapidly and efficiently. The application of flow chemistry to the synthesis of this compound could lead to more sustainable manufacturing processes.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic methods can offer high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. Future research may explore the use of engineered enzymes for the synthesis of this compound and its analogues.
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. The development of methods for the direct bromination and trifluoromethylation of the nicotinic acid scaffold via C-H activation would represent a significant advancement in the synthesis of this class of compounds.
Exploration of Novel Biological Targets and Therapeutic Areas
Derivatives of nicotinic acid and trifluoromethylpyridines have shown a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery. nih.govnih.gov While its full therapeutic potential is yet to be unlocked, emerging research points towards several promising avenues.
Future therapeutic explorations may target:
Oncology: Nicotinic acid-based compounds have been investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov The unique substitution pattern of this compound could lead to the discovery of novel and potent anticancer drugs.
Infectious Diseases: The trifluoromethylpyridine motif is present in a number of biologically active compounds. For instance, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com This suggests that this compound could serve as a starting point for the development of new antiviral or antibacterial agents.
Metabolic Disorders: Nicotinic acid is well-known for its beneficial effects on lipid metabolism, although its use can be limited by side effects. nih.gov The development of novel derivatives of nicotinic acid, such as this compound, could lead to new therapies for dyslipidemia and related cardiovascular diseases with improved tolerance profiles.
Neurodegenerative Diseases: The pyridine ring is a common feature in many centrally active drugs. The unique electronic properties conferred by the bromine and trifluoromethyl substituents could be exploited to design novel compounds that can cross the blood-brain barrier and interact with neurological targets.
Advancements in Computational Design and Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the rational design of new molecules with desired properties, thereby reducing the time and cost associated with experimental research.
Future computational approaches for this compound are likely to involve:
Structure-Based Drug Design: If a specific biological target is identified, computational docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of novel derivatives. This information can guide the synthesis of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to design new analogues with enhanced potency.
ADMET Prediction: In silico models for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates are crucial for early-stage drug discovery. Applying these models to virtual libraries of this compound derivatives can help prioritize compounds with favorable pharmacokinetic and safety profiles.
Materials Informatics: In the context of materials science, computational methods can be used to predict the properties of new materials, such as the porosity and stability of metal-organic frameworks (MOFs) derived from this compound. rsc.org
Interdisciplinary Research Integrating Materials Science and Chemical Biology
The unique structural and electronic properties of this compound make it an attractive building block for the creation of novel materials with diverse applications. Interdisciplinary research at the interface of materials science and chemical biology is poised to unlock new functionalities.
Emerging research avenues in this area include:
Metal-Organic Frameworks (MOFs): Pyridine carboxylic acids are widely used as organic linkers in the synthesis of MOFs. rsc.org The specific geometry and electronic properties of this compound could lead to the formation of MOFs with unique porous structures and functionalities, suitable for applications in gas storage, catalysis, and sensing.
Chemical Probes: Functionalized nicotinic acid derivatives can be used as chemical probes to study biological processes. By attaching a fluorescent tag or a reactive group to the this compound scaffold, researchers could develop new tools for imaging and target identification in chemical biology.
Drug Delivery Systems: The development of novel drug delivery systems is a key area of research in pharmaceuticals. MOFs or other nanomaterials derived from this compound could be explored as carriers for targeted drug delivery, potentially improving the therapeutic index of existing drugs.
Biomaterials: The integration of biologically active molecules into biomaterials is a promising strategy for tissue engineering and regenerative medicine. The unique biological properties of this compound could be harnessed to create functionalized scaffolds that promote cell growth and differentiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
